molecular formula C20H13FN2OS2 B2999107 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide CAS No. 1705350-58-8

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2999107
CAS No.: 1705350-58-8
M. Wt: 380.46
InChI Key: QBAONWCFVKCSGK-UHFFFAOYSA-N
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Description

N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a phenyl-thiazole scaffold substituted with a 2-fluorophenyl group. Its molecular formula is C₂₀H₁₂FN₃OS₂, with a molecular weight of 393.46 g/mol. The compound integrates multiple pharmacophoric elements:

  • A thiazole ring fused to a phenyl group, enhancing rigidity and binding affinity in medicinal chemistry contexts.
  • A 2-fluorophenyl substituent, which modulates electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS2/c21-15-8-3-1-6-13(15)20-23-17(12-26-20)14-7-2-4-9-16(14)22-19(24)18-10-5-11-25-18/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAONWCFVKCSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Thiophene-2-carboxamide: The final step involves coupling the synthesized thiazole derivative with thiophene-2-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiophene ring contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Rings/Functional Groups
Target Compound C₂₀H₁₂FN₃OS₂ 2-Fluorophenyl on thiazole; thiophene-2-carboxamide 393.46 Thiophene, thiazole, phenyl, carboxamide
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) C₁₄H₇F₂N₃O₃S₂ 3,4-Difluorophenyl on thiazole; nitro group on thiophene 367.35 Thiophene, thiazole, nitro, carboxamide
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl directly attached to carboxamide 264.26 Thiophene, phenyl, nitro, carboxamide
2-(4-Acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide C₂₅H₁₉FN₂O₃S Acetylphenoxy side chain; same thiazole-phenyl backbone as target compound 446.50 Thiazole, phenyl, acetamide, acetylphenoxy

Notable Differences:

  • Substituent Diversity: Compound 11 introduces a nitro group on the thiophene ring, which enhances electrophilicity and may influence redox properties .
  • Backbone Complexity: The acetylphenoxy derivative includes an additional phenoxyacetamide chain, increasing steric bulk compared to the simpler carboxamide linkage in the target compound.

Reagent Comparison :

  • HATU vs. Traditional Coupling Agents : Compound 11 employs HATU, a uronium-based coupling reagent, which improves yield and efficiency compared to the sodium hydroxide-mediated cyclization used in triazole-thione derivatives .

Spectroscopic and Crystallographic Analysis

IR and NMR Trends:

  • Target Compound : Expected C=O stretch at ~1660–1680 cm⁻¹ (carboxamide) and C=S stretch at ~1240–1255 cm⁻¹ (thiazole), consistent with triazole-thione derivatives .
  • Compound 11 : Nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) dominate its IR profile, absent in the target compound .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, suggesting moderate planarity . Comparable angles are anticipated for the target compound’s phenyl-thiazole system.

Crystallography :

  • Weak non-classical interactions (C–H⋯O/S) stabilize the crystal lattice in nitrophenyl analogs , whereas the target compound’s fluorine substituent may introduce C–F⋯H or C–F⋯π interactions.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₁₅F₁N₂O₁S₂
  • Molecular Weight : 360.46 g/mol

This compound features a thiophene ring, a thiazole moiety, and a fluorophenyl group, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiazole derivatives, including those similar to this compound. For instance:

  • In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HCT-116 and HepG2. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM for these derivatives, indicating promising anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Notes
Compound AHCT-11610Moderate activity
Compound BHepG215High cytotoxicity observed
Compound CMCF-78Significant growth inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds with similar structures showed effective inhibition against several bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Compound DStaphylococcus aureus0.250.50Bactericidal
Compound EEscherichia coli0.300.60Bacteriostatic

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure significantly influence biological activity. For instance, the presence of fluorine in the para position enhances anticancer activity while maintaining low toxicity to normal cells .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of thiazole derivatives, this compound was tested against various cancer cell lines. The results indicated that this compound effectively induced apoptosis in cancer cells through the inhibition of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives, including the target compound. It was found that these compounds exhibited potent activity against biofilm-forming pathogens such as Staphylococcus epidermidis, with MIC values as low as 0.22 µg/mL .

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